2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide (LFM-A13) is a rationally designed chemical compound belonging to the class of tyrosine kinase inhibitors. It is an analog of the active metabolite of leflunomide, a drug used for the treatment of rheumatoid arthritis. LFM-A13 is primarily investigated in scientific research for its potential as an anti-leukemic and anti-thrombotic agent.
2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, also known as LFM-A13, is a synthetic compound with significant pharmaceutical implications. Its chemical structure includes a cyano group, a dibromophenyl moiety, and a hydroxybutenamide framework, which contribute to its biological activity. The compound is classified primarily as an enamide, specifically an enamide derived from the formal condensation of the carboxy group of (2Z)-2-cyano-3-hydroxybut-2-enoic acid with the amino group of 2,5-dibromoaniline .
The compound is synthesized through various chemical methods that involve the reaction of specific amines and carboxylic acids. It has been studied for its potential applications in treating certain types of cancer and other diseases due to its ability to inhibit specific kinases involved in cellular signaling pathways .
2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide falls under the category of pharmaceutical compounds and specifically as a kinase inhibitor. It has been investigated for its role in targeting Bruton's tyrosine kinase and Polo-like kinases, which are crucial in cancer cell proliferation and survival .
The synthesis of 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide can be achieved through various methods:
The synthesis often employs techniques such as:
Key structural data includes:
The compound undergoes various chemical reactions typical for enamides:
In laboratory settings, these reactions are monitored using techniques such as:
The mechanism by which 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide exerts its biological effects primarily involves inhibition of specific kinases:
Experimental studies have demonstrated that this compound can effectively reduce cell proliferation in cancer models through these mechanisms.
Relevant analyses include spectroscopic methods (e.g., UV-Vis, IR) to determine functional groups and purity assessments via HPLC .
The primary applications of 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide include:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The core enamido scaffold of 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide (Synonyms: LFM-A13, (E)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide) is engineered to mimic bioactive natural products while enabling precise modulation of kinase interactions. This compound belongs to the α,β-unsaturated carbonyl structural class, where the cis-enamide configuration is critical for its function as a Bruton's tyrosine kinase (BTK) inhibitor . Modifications to the enolized β-ketonitrile system—such as replacing the cyano group or modifying the hydroxyl position—significantly reduce BTK binding affinity, underscoring the scaffold's pharmacophoric sensitivity .
The scaffold's bioactivity profile is further enhanced through aromatic substitution patterns. Compared to its 2,4-dibromophenyl analog (EVT-2610927), the 2,5-dibromo configuration in LFM-A13 demonstrates superior steric complementarity with BTK's hydrophobic pocket, achieving >50% inhibition at 50 μM concentrations in neuroinflammation models . This structure-activity relationship (SAR) highlights how regioselective halogen placement fine-tunes target engagement.
Table 1: Bioactivity Comparison of Enamide Derivatives
Compound | Aromatic Substitution | BTK IC₅₀ (μM) | Antifungal EC₅₀ (μg/mL) |
---|---|---|---|
LFM-A13 | 2,5-dibromo | 17.2 | Not tested |
EVT-2610927 | 2,4-dibromo | >50 | Not tested |
Lansiumamide B derivative 3e | Unsubstituted | Inactive | 39.17 |
Lansiumamide B derivative 3h | 4-Br | Inactive | 41.25 |
Regiocontrol in dibromination is pivotal for synthesizing bioactive 2,5-dibromophenyl derivatives. Electrophilic bromination of aniline precursors typically yields 2,4/2,5-mixtures due to competing ortho/para directing effects. For LFM-A13 synthesis, low-temperature bromination (-15°C) with molecular bromine (Br₂) in dichloromethane suppresses polybromination and favors the 2,5-dibromo isomer [1] [3]. The 2,5-orientation positions halogens to engage BTK's Leu408 and Met414 residues via halogen bonding, a interaction absent in the 2,4-isomer .
Alternative routes employ direct coupling of pre-functionalized fragments:
Table 2: Bromination Patterns and Biological Relevance
Substitution Pattern | Synthetic Yield | BTK Binding Energy (kcal/mol) | Dominant Molecular Interaction |
---|---|---|---|
2,5-dibromo | 72–89% | -9.8 | Halogen bonding (Leu408) |
2,4-dibromo | 68–85% | -6.3 | π-Stacking (Tyr476) |
3,5-dibromo | <60% | -5.1 | Van der Waals only |
The cyano group (-C≡N) and β-hydroxyl moiety in LFM-A13 enforce a planar, intramolecularly H-bonded conformation that locks the scaffold into its bioactive pose. Density functional theory (DFT) calculations reveal a 6.5 kcal/mol stabilization from the O-H···N≡C hydrogen bond (distance: 1.87 Å), which preorganizes the molecule for BTK binding [8]. Removing the cyano group disrupts this interaction, increasing conformational entropy and reducing potency by 8-fold [8].
The hydroxyl's acidity (predicted pKₐ = 8.2) further enables pH-dependent tautomerization:
In informacophore models—machine-learning frameworks linking molecular descriptors to bioactivity—the electrotopological state (E-state) of the cyano/hydroxyl pharmacophore correlates strongly (R² = 0.94) with antifungal and kinase-inhibitory activity across analogs [8] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7